REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:19]=[CH:20][CH:21]=1)[O:8][C:9]([CH3:18])([CH3:17])[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[O:4].[OH-].[Na+].Cl>CO>[C:13]([O:12][C:10]([C:9]([CH3:18])([O:8][C:7]1[CH:6]=[C:5]([CH:21]=[CH:20][CH:19]=1)[C:3]([OH:4])=[O:2])[CH3:17])=[O:11])([CH3:14])([CH3:15])[CH3:16] |f:1.2|
|
Name
|
tert-Butyl 2-(3-methoxycarbonylphenoxy)-2-methylpropionate
|
Quantity
|
17.03 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(OC(C(=O)OC(C)(C)C)(C)C)C=CC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for three hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of reaction
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
to thereby precipitate colorless crystals
|
Type
|
FILTRATION
|
Details
|
The crystals were subjected to filtration
|
Type
|
WASH
|
Details
|
thorough washing with water
|
Type
|
CUSTOM
|
Details
|
drying under reduced pressure, whereby colorless crystals
|
Type
|
CUSTOM
|
Details
|
were obtained (14.92 g, 53.22 mmol, 92.0%)
|
Reaction Time |
3 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)C(C)(OC=1C=C(C(=O)O)C=CC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |